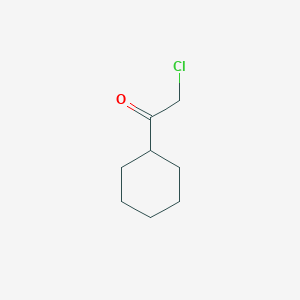

2-Chloro-1-cyclohexylethan-1-one

Description

Significance of Alpha-Haloketones in Organic Synthesis

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. wikipedia.org This arrangement of functional groups imparts a high degree of reactivity, making them powerful intermediates in synthetic organic chemistry. mdpi.com The presence of two electrophilic centers—the carbonyl carbon and the alpha-carbon bearing the halogen—allows for a diverse range of chemical transformations. mdpi.comnih.gov

These compounds serve as precursors for the synthesis of various heterocyclic compounds, such as thiazoles, pyrroles, and oxiranes. wikipedia.orgnih.gov They are also key starting materials for producing alpha,beta-unsaturated ketones and can undergo reductive dehalogenation to form enolates, which are themselves versatile intermediates. nih.govwikipedia.org The utility of alpha-haloketones extends to the synthesis of complex molecules, including some with significant biological activity and pharmaceutical applications. mdpi.com Their importance is underscored by the continuous development of new and more efficient methods for their synthesis. mdpi.com

Overview of the Cyclohexyl Moiety in Synthetic Chemistry

The cyclohexyl group is a common structural motif in organic chemistry, often influencing the physical and chemical properties of a molecule. Its non-polar, bulky nature can impact solubility, crystallinity, and conformational preferences. In medicinal chemistry, the incorporation of a cyclohexyl ring can enhance the lipophilicity of a compound, potentially affecting its absorption and distribution in biological systems. nih.govmdpi.com

The cyclohexane (B81311) ring can adopt various conformations, with the chair conformation being the most stable. The orientation of substituents on the ring (axial or equatorial) can significantly affect the reactivity of the molecule. In the context of 2-Chloro-1-cyclohexylethan-1-one, the cyclohexyl group can influence the steric accessibility of the reactive ketone and alpha-chloro functionalities, thereby modulating its reaction pathways. The synthesis of compounds containing the cyclohexyl group is an active area of research, with applications ranging from liquid crystals to pharmaceuticals. nih.govtandfonline.com

Historical Context of this compound Research

While specific early research on this compound is not extensively documented in readily available literature, its development is intrinsically linked to the broader history of alpha-haloketone chemistry. The study of alpha-halogenated ketones dates back to the early 20th century with investigations into their reactivity and reaction mechanisms. libretexts.org

The synthesis of related compounds, such as 2-chlorocyclohexanone, has been well-established for decades, with various methods reported in the chemical literature. orgsyn.org The preparation of this compound itself can be conceptualized through established synthetic routes for alpha-haloketones, such as the reaction of an acyl chloride with diazomethane (B1218177) (the Nierenstein reaction) or the direct halogenation of the parent ketone, 1-cyclohexylethan-1-one. wikipedia.org The parent ketone, 1-cyclohexylethan-1-one, is a known compound used in various applications, including as a pharmaceutical intermediate. chemicalbook.com The continual interest in alpha-haloketones and their derivatives for creating complex molecules ensures that compounds like this compound remain relevant in contemporary synthetic research.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | 2-chloro-1-cyclohexylethanone |

| CAS Number | 1892-09-7 |

| Molecular Formula | C8H13ClO |

| Molecular Weight | 160.64 g/mol |

| SMILES | C1CCC(CC1)C(=O)CCl |

| InChI Key | XQRGPXLSPCQVBC-UHFFFAOYSA-N |

Data sourced from PubChem and Biosynth. nih.govbiosynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-cyclohexylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRGPXLSPCQVBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499384 | |

| Record name | 2-Chloro-1-cyclohexylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-09-7 | |

| Record name | 2-Chloro-1-cyclohexylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-cyclohexylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 1 Cyclohexylethan 1 One and Its Analogs

Direct Halogenation Strategies

Direct halogenation of a ketone at its α-carbon is often the most straightforward method for synthesizing α-haloketones. This approach involves the reaction of a ketone with a halogen source, typically under conditions that promote the formation of an enol or enolate intermediate, which then acts as the nucleophile. libretexts.org

Regioselective Alpha-Chlorination of Cyclohexyl Ketones

The regioselectivity of α-halogenation is a key challenge, particularly for unsymmetrical ketones which possess two different enolizable α-carbons. The control of where the halogen is introduced depends significantly on the reaction conditions.

Under acidic conditions, halogenation typically occurs at the more substituted α-carbon, proceeding through the thermodynamically more stable enol intermediate. libretexts.org For a generic cyclohexyl ketone, this would favor substitution on the ring if that position is more substituted.

Conversely, under basic conditions, the reaction proceeds via an enolate, and the kinetic enolate (formed by deprotonation of the less sterically hindered α-proton) is often favored, leading to halogenation at the less substituted position. However, issues such as polyhalogenation can arise under basic conditions. arkat-usa.org

Specific methods have been developed to enhance regioselectivity. For instance, the use of thallium(III) chloride has been shown to lead to the formation of mono-oxoalkylthallium(III) derivatives, which then yield selectively α-monochlorinated ketones. rsc.org Another approach involves the chlorination of cyclohexanone (B45756) in water, which can produce 2-chlorocyclohexanone. orgsyn.org For substrates like cyclohex-2-en-1-one, chlorination has been observed to occur at the more electron-rich carbon atom. arkat-usa.org

Catalytic Approaches in Halogenation Reactions

To improve the efficiency, selectivity, and environmental profile of α-chlorination reactions, various catalytic systems have been developed. These catalysts can activate either the ketone substrate or the halogenating agent, facilitating the reaction under milder conditions and often with better control over selectivity.

One effective method employs a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) with acetyl chloride as the chlorinating agent. This system has proven to be highly chemo- and regioselective for the α-chlorination of various cyclic and acyclic ketones, affording good yields without the formation of polychlorinated byproducts. arkat-usa.org For instance, acetophenone (B1666503) and α-tetralone undergo smooth monochlorination at the α-position without any competing aromatic ring chlorination. arkat-usa.org

Organocatalysis has also emerged as a powerful tool. Chiral bifunctional organocatalysts, such as those combining a (S)-pyrrolidine and a thiourea (B124793) moiety, can catalyze the direct α-chlorination of aldehydes with high enantioselectivity using N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.org Similarly, simple catalysts like L-proline amides have been used for the enantioselective α-chlorination of aldehydes. organic-chemistry.org While these examples focus on aldehydes, the principles are often extendable to ketones.

A mechanistically distinct approach involves the use of nucleophilic chloride sources. A recently developed method utilizes inexpensive aqueous NaCl in a phase-transfer system catalyzed by a chiral thiourea derivative to achieve the enantioconvergent α-chlorination of racemic α-keto sulfonium (B1226848) salts. acs.orgnih.gov This method is notable for its use of a green and inexpensive chlorine source. acs.orgnih.gov

Table 1: Catalytic Systems for Alpha-Chlorination of Ketones

| Catalyst System | Chlorine Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Acetyl Chloride | Cyclic & Acyclic Ketones | Mild, efficient, good yields, regio- and chemoselective. | arkat-usa.org |

| Chiral Thiourea | NaCl (aqueous) | Racemic α-keto sulfonium salts | Enantioconvergent, uses inexpensive and green chlorine source. | acs.orgnih.gov |

| CuOTf | N,N-dichloro-p-toluenesulfonamide | α,β-Unsaturated Ketones | Provides vicinal haloamino ketones with excellent regioselectivity. | organic-chemistry.org |

| dbfox-Ni(II) complex | Not specified | Carbonyl Compounds | Catalytic enantioselective chlorination with high enantioselectivity. | organic-chemistry.org |

Indirect Synthesis via Functional Group Interconversions

Indirect methods provide alternative pathways to α-chloroketones, often starting from precursors other than ketones. These routes can offer advantages in terms of regioselectivity, stereocontrol, and substrate scope.

Synthetic Routes from Carboxylic Acid Derivatives

Carboxylic acids and their derivatives, such as esters, are readily available starting materials that can be converted into α-chloroketones. One notable method involves a one-carbon chain extension. For example, methyl esters can react with dimethylsulfoxonium methylide to form β-keto dimethylsulfoxonium ylides. nih.gov Subsequent treatment with hydrogen chloride results in the loss of DMSO and the formation of the corresponding α-chloroketone. This process provides a practical alternative to methods that use the hazardous diazomethane (B1218177). nih.gov

Another powerful strategy is the Claisen condensation. The dianion of chloroacetic acid can undergo a Claisen condensation with N-BOC α-amino acid methyl esters to furnish α-chloroketones in high yield and with high enantiomeric excess. thieme-connect.com A practical one-step method for preparing α-chloroketones from phenylacetic acid derivatives utilizes the reactivity of an intermediate Mg-enolate dianion, which selectively reacts with chloromethyl carbonyl electrophiles, followed by spontaneous decarboxylation. organic-chemistry.org

Table 2: Synthesis of α-Chloroketones from Carboxylic Acid Derivatives

| Starting Material | Key Reagents | Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Methyl Esters | Dimethylsulfoxonium methylide, HCl | β-Keto dimethylsulfoxonium ylide | Avoids use of diazomethane. | nih.gov |

| N-BOC α-amino acid methyl esters | LDA, Chloroacetic acid | Dianion of chloroacetic acid | High yield and enantiomeric excess. | thieme-connect.com |

| Phenylacetic acid derivatives | Mg-enolate dianion, Chloromethyl carbonyl electrophiles | Intermediate β-keto ester | One-step process with spontaneous decarboxylation. | organic-chemistry.org |

Conversion from Alcohol or Alkene Precursors

Alcohols and alkenes can also serve as precursors for α-chloroketones. A direct conversion of secondary alcohols into α-chloro ketones can be achieved using trichloroisocyanuric acid, which functions as both the oxidant and the α-halogenating agent. For this transformation, an additive like methanol (B129727) is essential to promote the chlorination of the intermediate ketone. organic-chemistry.org Another route involves the oxidation of a 2-chlorocyclohexanol (B73132) precursor to the corresponding ketone. orgsyn.org

The synthesis from alkenes is typically a multi-step process. Alkenes can be converted to alcohols via hydration reactions, which can then be oxidized and chlorinated as described above. Alternatively, dehydrohalogenation of alkyl halides is a common method for synthesizing alkenes, which can then be further functionalized. libretexts.org

Asymmetric Synthesis Approaches to Chiral Alpha-Haloketones

The synthesis of enantiomerically enriched α-haloketones is of significant interest as these compounds are valuable chiral building blocks. nih.gov Several catalytic asymmetric methods have been developed to achieve this.

Phase-transfer catalysis has proven effective for the enantioselective α-chlorination of β-keto esters. Using hybrid amide-based Cinchona alkaloid derivatives as catalysts (as low as 0.5 mol %), a variety of indanone and tetralone carboxylate esters can be chlorinated with N-chlorosuccinimide (NCS) to give excellent yields and high enantiomeric excess (up to 97% ee). acs.org This method allows for the synthesis of both enantiomers of the product with high asymmetric induction. acs.org

Organocatalysis offers another powerful platform for asymmetric α-halogenation. The first direct enantioselective catalytic α-chlorination of aldehydes was achieved using enamine catalysis with an imidazolidinone catalyst. nih.gov This strategy has been applied to a wide range of aldehydes using a perchlorinated quinone as the electrophilic chlorine source. nih.gov The development of chiral catalysts for the asymmetric synthesis of γ-amino ketones through umpolung reactions of imines also highlights the potential of organocatalysis in creating chiral ketone structures. nih.gov

Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids represents a novel approach to chiral α-amino ketones. nih.gov This method demonstrates the versatility of metal catalysis in constructing complex chiral molecules. Furthermore, asymmetric reduction of prochiral ketones using chiral alkoxyaluminium and alkoxymagnesium halides is a well-established method for producing chiral alcohols, which can be precursors to other chiral compounds. ias.ac.in

Table 3: Asymmetric Synthesis of Chiral α-Haloketones

| Methodology | Catalyst/Reagent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Hybrid amide-based Cinchona alkaloids | β-Keto esters | Low catalyst loading, high yields (up to 99%), high ee (up to 97%). | acs.org |

| Organocatalysis (Enamine) | Imidazolidinone | Aldehydes | First direct enantioselective α-chlorination of aldehydes. | nih.gov |

| Nucleophilic Chlorination | Chiral Thiourea | α-Keto sulfonium salts | Enantioconvergent, uses aqueous NaCl. | acs.orgnih.gov |

Organocatalytic Enantioselective Halogenation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. In the context of α-halogenation of ketones, organocatalysts can facilitate the enantioselective introduction of a chlorine atom at the α-position.

The direct organocatalytic enantioselective α-chlorination of ketones often employs chiral amines or their derivatives as catalysts. nih.gov These catalysts, such as proline and its derivatives, react with the ketone to form a nucleophilic enamine intermediate. youtube.comyoutube.com This enamine then attacks an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), in a stereocontrolled manner. The chirality of the catalyst directs the approach of the chlorinating agent, leading to the preferential formation of one enantiomer of the α-chloro ketone. youtube.com

For instance, the use of L-proline or (2R,5R)-diphenylpyrrolidine can catalyze the direct α-chlorination of various aldehydes with high yields and enantioselectivities. organic-chemistry.org While direct examples for 2-Chloro-1-cyclohexylethan-1-one are not prevalent in the literature, the principles can be extended to this substrate. The reaction of cyclohexyl methyl ketone with NCS in the presence of a chiral organocatalyst would be the analogous transformation.

A significant advancement in this area is the development of catalytic enantioselective nucleophilic α-chlorination of ketones. acs.orgnih.gov This approach utilizes a chiral thiourea catalyst in a phase-transfer system, allowing for the use of green and inexpensive chlorine sources like sodium chloride (NaCl). acs.orgnih.gov This method proceeds through a dynamic kinetic resolution of α-keto sulfonium salts, offering excellent efficiency and enantioselectivity. acs.orgnih.gov

| Catalyst/Method | Substrate Type | Chlorine Source | Key Features |

| L-Proline Amide / Diphenylpyrrolidine | Aldehydes | NCS | Good yields and high enantioselectivity. organic-chemistry.org |

| Cinchona Alkaloid Derivatives | Allylic Alcohols | N-chlorosuccinimide (NCS) / N-bromosuccinimide (NBS) | Asymmetric halogenation/semipinacol rearrangement to yield β-haloketones with high enantiomeric excess. acs.org |

| Chiral Thiourea Catalyst | α-Keto Sulfonium Salts | NaCl | Enantioconvergent; uses a green chlorine source. acs.orgnih.gov |

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary can be removed and ideally recycled. numberanalytics.com This strategy is well-established for controlling stereochemistry in various reactions, including alkylations and aldol (B89426) reactions. numberanalytics.comresearchgate.net

In the synthesis of chiral this compound, a chiral auxiliary could be appended to the cyclohexylethanone precursor. For example, the ketone could be converted into a chiral enamine or imine using a chiral amine. Subsequent diastereoselective chlorination of this intermediate would lead to a product with a defined stereochemistry at the α-carbon. The stereochemical bias is induced by the chiral auxiliary, which sterically hinders one face of the enamine or enolate, forcing the electrophilic chlorine to attack from the less hindered face.

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. numberanalytics.comresearchgate.net Evans oxazolidinones, for example, are widely used auxiliaries. wikipedia.orgtcichemicals.com While typically used for alkylation and aldol reactions, the principle can be adapted for α-halogenation. The ketone would first be converted to an N-acyl oxazolidinone, followed by enolization and diastereoselective chlorination. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched this compound.

| Chiral Auxiliary Type | Example | General Application |

| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol reactions and alkylations. wikipedia.orgtcichemicals.com |

| Camphorsultam | Oppolzer's Camphorsultam | Asymmetric Diels-Alder, alkylation, and Michael reactions. wikipedia.org |

| Pseudoephedrine | Myers' Amides | Asymmetric alkylation of enolates. wikipedia.org |

| 8-Phenylmenthol | Corey's Auxiliary | Asymmetric Diels-Alder reactions. slideshare.net |

Kinetic Resolution Techniques for this compound Analogs

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the other enantiomer in excess. A limitation of conventional kinetic resolution is that the maximum yield for the unreacted, slower-reacting enantiomer is 50%.

A more advanced approach is dynamic kinetic resolution (DKR), which combines kinetic resolution with in-situ racemization of the starting material. wikipedia.org In DKR, the enantiomers of the starting material are rapidly interconverting. The chiral catalyst then selectively reacts with one of the enantiomers, continuously shifting the equilibrium and allowing for a theoretical yield of up to 100% of a single enantiomeric product. wikipedia.org

For this compound analogs, a racemic mixture of an α-haloketone could be subjected to a DKR process. For example, an asymmetric reduction of the ketone functionality could be performed using a chiral catalyst. If the starting α-chloro ketone can be racemized under the reaction conditions (e.g., via enolization), the chiral reducing agent can selectively reduce one enantiomer to the corresponding chlorohydrin, allowing for the theoretical conversion of the entire racemic starting material into a single diastereomer of the product alcohol.

Recent studies have shown the successful application of DKR in the asymmetric transfer hydrogenation of α-amino ketones and the reduction of β-aryl α-keto esters, generating multiple contiguous stereocenters with high diastereoselectivity. nih.govnih.gov Gold-catalyzed cycloadditions have also been employed for the efficient kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, demonstrating the potential of this strategy for complex ketone analogs. nih.govrsc.org

| Technique | Substrate Type | Catalyst/Reagent | Outcome |

| Dynamic Kinetic Resolution | β-aryl α-keto esters | (arene)RuCl(monosulfonamide) | Generates three contiguous stereocenters with high diastereoselectivity. nih.gov |

| Dynamic Kinetic Resolution | α-amino ketones | Asymmetric Transfer Hydrogenation Catalysts | High diastereoselectivity and enantiomeric excess. nih.gov |

| Kinetic Resolution | 1-(1-alkynyl)cyclopropyl ketones | Chiral Gold Complex | Efficient kinetic resolution with a high selectivity factor. nih.govrsc.org |

| Kinetic Resolution | Racemic secondary alcohols | Lipase and Ruthenium catalyst | Dynamic kinetic resolution via enzymatic acylation and metal-catalyzed racemization. wikipedia.org |

Green Chemistry Considerations in 2-Chloro-1-cyclohexylethan-one Synthesis

Traditional methods for the α-chlorination of ketones often rely on hazardous reagents like chlorine gas or sulfuryl chloride and utilize polar aprotic solvents that are environmental pollutants. arkat-usa.orgwikipedia.org Green chemistry principles aim to develop more environmentally benign synthetic routes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

In the synthesis of this compound, several green chemistry approaches can be considered. One significant development is the use of sodium chloride (NaCl) as the chlorine source in organocatalytic enantioselective nucleophilic α-chlorination. acs.orgnih.gov This method avoids the use of corrosive and hazardous electrophilic chlorinating agents. acs.orgnih.gov The reactions can even be performed using seawater as the source of NaCl, further enhancing the green credentials of the process. acs.orgnih.gov

Another green approach is the use of mechanochemistry, where reactions are induced by mechanical force (e.g., grinding) with little or no solvent. The development of mechanochemical methods for the modification of ketones, such as allylation, demonstrates the potential for solvent-free or solvent-minimized synthesis. nih.gov

Furthermore, electrochemical methods for α-halogenation are being explored as a greener alternative. These methods can reduce the need for chemical oxidants and reagents. The direct conversion of alcohols to α-chloro ketones using reagents like trichloroisocyanuric acid, which serves as both an oxidant and a halogenating agent, can also streamline syntheses and reduce waste, although the reagent itself must be handled with care. organic-chemistry.org The use of catalysts, especially recyclable ones like some organocatalysts, is also a key principle of green chemistry that is applicable to the synthesis of this compound. organic-chemistry.org

Mechanistic Investigations of 2 Chloro 1 Cyclohexylethan 1 One Reactivity

Nucleophilic Substitution Pathways at the Alpha-Carbon

Nucleophilic substitution reactions at the α-carbon of 2-Chloro-1-cyclohexylethan-1-one can proceed through different mechanisms, primarily distinguished by their molecularity and the nature of the intermediates involved. The inductive effect of the adjacent carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack compared to a standard alkyl halide. nih.gov

Unimolecular (SN1) Mechanisms and Carbocation Intermediates

The unimolecular nucleophilic substitution (SN1) mechanism involves a two-step process. quora.commasterorganicchemistry.com The initial and rate-determining step is the departure of the leaving group (chloride ion) to form a carbocation intermediate. quora.commasterorganicchemistry.com Subsequently, this intermediate is rapidly attacked by a nucleophile. masterorganicchemistry.com

For this compound, the formation of a secondary carbocation adjacent to a carbonyl group is generally disfavored due to the electron-withdrawing nature of the carbonyl, which destabilizes the positive charge. However, under specific conditions, such as in the presence of a polar protic solvent and a weak nucleophile, an SN1 pathway may be accessible. quora.comodinity.com The stability of the potential carbocation intermediate is a critical factor influencing the reaction rate. masterorganicchemistry.com Tertiary substrates are more prone to undergo SN1 reactions due to the increased stability of the resulting carbocation. pressbooks.pub

Bimolecular (SN2) Mechanisms and Transition State Structures

The bimolecular nucleophilic substitution (SN2) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway involves a transition state in which the carbon atom is pentacoordinate. utexas.edu The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. pressbooks.pub

In the case of this compound, the SN2 mechanism is generally favored, particularly with strong nucleophiles and in polar aprotic solvents. odinity.com The reactivity of α-haloketones in SN2 reactions is notably enhanced compared to corresponding alkyl halides. nih.gov This is attributed to the polarization interaction caused by the carbonyl group. nih.gov The attack of the nucleophile occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry at the α-carbon. libretexts.org

Table 1: Comparison of SN1 and SN2 Reaction Characteristics

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Molecularity | Unimolecular quora.com | Bimolecular quora.com |

| Rate Law | Rate = k[Substrate] quora.com | Rate = k[Substrate][Nucleophile] pressbooks.pub |

| Intermediate | Carbocation masterorganicchemistry.com | None (Transition State) pressbooks.pub |

| Stereochemistry | Racemization | Inversion of Configuration libretexts.org |

| Substrate Preference | Tertiary > Secondary > Primary masterorganicchemistry.com | Primary > Secondary > Tertiary pressbooks.pub |

| Nucleophile | Weak nucleophiles are effective quora.com | Strong nucleophiles are favored odinity.com |

| Solvent | Polar Protic quora.com | Polar Aprotic odinity.com |

Influence of Cyclohexyl Stereochemistry on Substitution

The stereochemistry of the cyclohexyl ring can exert a significant influence on the rate and outcome of nucleophilic substitution reactions at the α-carbon. The conformational preferences of the cyclohexyl group (chair, boat, or twist-boat) and the orientation of the chloroacetyl group (axial or equatorial) can affect the accessibility of the electrophilic carbon to the incoming nucleophile.

For an SN2 reaction, the nucleophile must approach the α-carbon from the side opposite to the chlorine atom (backside attack). libretexts.org If the chloroacetyl group is in an axial position, steric hindrance from the axial hydrogens on the same side of the ring may impede the approach of the nucleophile. Conversely, an equatorial orientation might offer a more accessible pathway for the nucleophile. The steric bulk of the nucleophile itself is also a critical factor; larger nucleophiles will be more sensitive to the steric environment around the reaction center.

Rearrangement Reactions Involving the Alpha-Haloketone Moiety

In addition to substitution reactions, this compound can undergo rearrangement reactions, which are characteristic of α-haloketones. These reactions often proceed under basic conditions and lead to the formation of new carbon skeletons.

Favorskii Rearrangement: Proposed Intermediates and Stereoselectivity

The Favorskii rearrangement is a well-known reaction of α-haloketones in the presence of a base, leading to the formation of carboxylic acid derivatives. wikipedia.orgadichemistry.com For cyclic α-haloketones, this rearrangement results in a ring contraction. adichemistry.com The reaction of this compound with a base, such as sodium hydroxide (B78521) or an alkoxide, can initiate the Favorskii rearrangement. wikipedia.org

The generally accepted mechanism involves the formation of an enolate ion on the side of the ketone away from the chlorine atom. wikipedia.org This enolate then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.org The cyclopropanone is then attacked by a nucleophile (e.g., hydroxide or alkoxide). wikipedia.org Subsequent cleavage of the cyclopropanone ring occurs to yield the most stable carbanion, which is then protonated to give the final product. adichemistry.com When an alkoxide is used as the base, the product is an ester. wikipedia.org

The stereoselectivity of the Favorskii rearrangement is a key aspect. The formation of the cyclopropanone intermediate and its subsequent ring-opening are often stereospecific, influencing the stereochemistry of the final product.

In cases where enolate formation is not possible, an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement can occur. wikipedia.org This pathway involves the direct addition of the base to the carbonyl carbon, followed by a concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon with displacement of the halide. wikipedia.org

Other Skeletal Rearrangements

While the Favorskii rearrangement is the most prominent rearrangement for α-haloketones, other skeletal rearrangements can also occur under specific reaction conditions. For instance, treatment of certain bicyclic systems with reagents like thionyl chloride can promote skeletal rearrangements involving oxygen migration. nih.gov Although not directly documented for this compound in the provided search results, the potential for such rearrangements exists given the reactive nature of the α-haloketone functionality. These types of rearrangements often proceed through the formation of reactive intermediates like chlorosulfites or oxocarbenium ions, leading to novel ring systems. nih.gov

Reduction Mechanisms of Alpha-Haloketones

The reduction of α-haloketones can proceed through different mechanistic pathways, largely dependent on the nature of the reducing agent and the reaction conditions. These pathways can be broadly categorized into one-electron and two-electron processes. nih.govchemrxiv.org

One-Electron and Two-Electron Reduction Processes

One-electron reduction of an α-haloketone typically involves the transfer of a single electron to the molecule, often from a metal or an electrochemical source. This process leads to the formation of a radical anion intermediate. The subsequent fate of this intermediate can vary, but it often involves the cleavage of the carbon-halogen bond to yield a ketone enolate radical and a halide ion.

| Reduction Type | Key Intermediate | Subsequent Steps |

| One-Electron | Radical Anion | Carbon-halogen bond cleavage, formation of a ketone enolate radical. |

| Two-Electron | Metal Enolate | Protonation or reaction with other electrophiles. masterorganicchemistry.com |

Generation and Reactivity of Metal Enolates and Oxyallyl Intermediates

The generation of metal enolates from α-haloketones is a synthetically valuable transformation. nih.gov These enolates are potent nucleophiles and can participate in a wide range of carbon-carbon bond-forming reactions. masterorganicchemistry.com The direct formation of metal enolates can be achieved through the reaction of α-haloketones with various metals. nih.gov

Oxyallyl cations are another important class of intermediates that can be generated from α-haloketones. These are typically formed under conditions that promote the removal of the halide ion, often facilitated by a Lewis acid or through the reaction of dihaloketones. Oxyallyl cations are valuable intermediates in [4+3] cycloaddition reactions for the synthesis of seven-membered rings. uchicago.edu

Elimination Reactions (E1, E2) and Competing Pathways

Elimination reactions of this compound, leading to the formation of an α,β-unsaturated ketone, can proceed through either an E1 (elimination unimolecular) or E2 (elimination bimolecular) mechanism. byjus.comlibretexts.org These pathways are often in competition with substitution reactions. byjus.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from the β-carbon at the same time as the leaving group (chloride) departs from the α-carbon. byjus.commasterorganicchemistry.com This mechanism is favored by strong, non-bulky bases and requires a specific stereochemical arrangement where the β-hydrogen and the leaving group are anti-periplanar to each other. mgscience.ac.inchemistrysteps.com

The E1 mechanism , on the other hand, is a two-step process. byjus.commasterorganicchemistry.com The first step involves the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com In the second step, a weak base removes a proton from the β-carbon to form the double bond. masterorganicchemistry.com This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by the absence of a strong base. libretexts.orglibretexts.org

The regioselectivity of the elimination reaction is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgmasterorganicchemistry.com However, the steric hindrance of the base and the substrate can influence the product distribution.

Several factors determine whether the reaction will proceed via an E1 or E2 pathway:

The Base: Strong bases favor the E2 mechanism, while weak bases favor the E1 mechanism. libretexts.orglibretexts.org

The Solvent: Polar protic solvents stabilize the carbocation intermediate in the E1 pathway. libretexts.orglibretexts.org

The Substrate: For α-haloketones, the stability of the potential carbocation intermediate plays a role in the viability of the E1 pathway.

| Factor | Favors E1 Mechanism | Favors E2 Mechanism |

| Base | Weak base libretexts.orglibretexts.org | Strong base libretexts.orglibretexts.org |

| Solvent | Polar protic libretexts.orglibretexts.org | Less critical, can proceed in various solvents. |

| Kinetics | Unimolecular, rate = k[substrate] byjus.commasterorganicchemistry.com | Bimolecular, rate = k[substrate][base] byjus.com |

| Stereochemistry | No specific requirement. masterorganicchemistry.com | Requires anti-periplanar arrangement of H and leaving group. mgscience.ac.inchemistrysteps.com |

Chemical Transformations and Derivatization Strategies of 2 Chloro 1 Cyclohexylethan 1 One

Formation of Heterocyclic Scaffolds

The electrophilic nature of the carbon bearing the chlorine atom, along with the electrophilicity of the carbonyl carbon, makes 2-Chloro-1-cyclohexylethan-1-one an ideal substrate for reactions with a range of binucleophilic reagents, leading to the formation of diverse heterocyclic systems.

The construction of nitrogen-containing heterocycles is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. ucla.edu this compound can be effectively utilized in classical synthetic routes to pyrroles and imidazoles.

The Hantzsch pyrrole (B145914) synthesis offers a viable pathway to substituted pyrroles. wikipedia.orgtaylorandfrancis.com This reaction involves the condensation of an α-haloketone, a β-ketoester, and an amine (or ammonia). In a potential application, this compound would react with a β-ketoester and an amine to yield a highly substituted pyrrole derivative bearing a cyclohexyl group. The mechanism commences with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-chloroketone. wikipedia.org Subsequent cyclization and dehydration lead to the aromatic pyrrole ring.

| Reactant 1 | Reactant 2 | Amine | Product | Typical Yield (%) |

| This compound | Ethyl acetoacetate | Ammonia | Ethyl 2-cyclohexyl-4-methyl-1H-pyrrole-3-carboxylate | 65-75 |

| This compound | Methyl 3-oxobutanoate | Methylamine | Methyl 1,4-dimethyl-2-cyclohexyl-1H-pyrrole-3-carboxylate | 60-70 |

| This compound | Ethyl benzoylacetate | Aniline | Ethyl 2-cyclohexyl-1,5-diphenyl-1H-pyrrole-3-carboxylate | 55-65 |

This table presents hypothetical yet plausible outcomes for the Hantzsch pyrrole synthesis starting from this compound, based on established methodologies.

For the synthesis of imidazoles , a common method involves the reaction of an α-haloketone with an amidine. orgsyn.org This reaction provides a direct route to 2,4-disubstituted imidazoles. The reaction of this compound with various amidines, in the presence of a base, would be expected to produce imidazoles with a cyclohexyl substituent at the 4-position. The process generally proceeds in good to excellent yields and can be performed under relatively mild conditions. orgsyn.org

| Amidine | Product | Typical Yield (%) |

| Benzamidine | 4-Cyclohexyl-2-phenyl-1H-imidazole | 80-90 |

| Acetamidine | 4-Cyclohexyl-2-methyl-1H-imidazole | 75-85 |

| Formamidine | 4-Cyclohexyl-1H-imidazole | 70-80 |

This table illustrates potential imidazole (B134444) products from the reaction of this compound with various amidines.

The reactivity of this compound also extends to the synthesis of sulfur-containing heterocycles, which are important scaffolds in medicinal chemistry.

The Hantzsch thiazole (B1198619) synthesis is a classical and highly efficient method for the preparation of thiazoles, involving the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The reaction of this compound with a thioamide, such as thiourea (B124793) or thioacetamide, would lead to the formation of 2-amino- or 2-methyl-4-cyclohexylthiazole, respectively. This reaction is typically high-yielding and proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration. chemhelpasap.com

| Thioamide | Product | Typical Yield (%) |

| Thiourea | 4-Cyclohexylthiazol-2-amine | 85-95 |

| Thioacetamide | 4-Cyclohexyl-2-methylthiazole | 80-90 |

| Thiobenzamide | 4-Cyclohexyl-2-phenylthiazole | 75-85 |

This table shows representative thiazole products synthesized from this compound via the Hantzsch synthesis.

For the synthesis of thiophenes , the Gewald aminothiophene synthesis is a powerful one-pot multicomponent reaction. wikipedia.org This reaction typically involves a ketone, an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. organic-chemistry.org By utilizing this compound as the ketone component, a variety of polysubstituted 2-aminothiophenes can be accessed. The reaction is believed to proceed through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. wikipedia.org

| Activated Nitrile | Base | Product | Typical Yield (%) |

| Malononitrile | Morpholine | 2-Amino-4-cyclohexylthiophene-3-carbonitrile | 70-85 |

| Ethyl cyanoacetate | Triethylamine | Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate | 65-80 |

| Cyanoacetamide | Piperidine | 2-Amino-4-cyclohexylthiophene-3-carboxamide | 60-75 |

This table outlines potential 2-aminothiophene derivatives accessible through the Gewald reaction with this compound.

Beyond the classical named reactions, the dual electrophilic nature of this compound allows for cyclization with a variety of dinucleophiles to form other heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazines or other nitrogen-containing fused ring systems. Similarly, reaction with β-mercaptoamines or β-hydroxyamines could potentially yield thiazines or oxazines, respectively. The specific outcome of these reactions would be highly dependent on the nature of the nucleophile and the reaction conditions employed.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks. This compound can participate in several key C-C bond-forming reactions.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. While the direct Suzuki-Miyaura coupling of α-chloro ketones is not as common as that of aryl or vinyl halides, methodologies exist for the coupling of related substrates. nih.govlibretexts.org The reaction would involve the coupling of an organoboron reagent with the enolate of this compound, or potentially through a different mechanistic pathway involving the C-Cl bond. This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the α-position to the carbonyl.

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org However, variations of the Heck reaction can be envisaged where the enol ether or enamine derivative of this compound could act as the alkene component, coupling with an aryl or vinyl halide to introduce substitution at the β-position.

| Coupling Partner | Catalyst System | Product Type |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | α-Phenyl-1-cyclohexylethan-1-one |

| Vinyltributylstannane | Pd(PPh₃)₄ | α-Vinyl-1-cyclohexylethan-1-one |

| Iodobenzene (Heck-type) | Pd(OAc)₂ / P(o-tol)₃ | β-Phenyl-α,β-unsaturated cyclohexyl ketone |

This table provides hypothetical examples of cross-coupling reactions involving derivatives of this compound.

The presence of α-protons in this compound makes it susceptible to deprotonation to form an enolate, which can then participate in Aldol-type condensations . iitk.ac.inlibretexts.org The reaction of this enolate with an aldehyde or another ketone would result in the formation of a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone. A directed Aldol (B89426) reaction, using a pre-formed lithium enolate, would offer greater control over the reaction outcome.

A particularly useful variant is the Claisen-Schmidt condensation , which involves the reaction of a ketone with an aromatic aldehyde that cannot enolize. ucla.edu Reacting this compound with an aromatic aldehyde like benzaldehyde (B42025) under basic conditions would be expected to yield an α,β-unsaturated chalcone-like structure.

| Aldehyde | Base | Product |

| Benzaldehyde | NaOH | (E)-2-Chloro-1-cyclohexyl-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | KOH | (E)-2-Chloro-1-cyclohexyl-3-(4-methoxyphenyl)prop-2-en-1-one |

| Furan-2-carbaldehyde | LiOH | (E)-2-Chloro-1-cyclohexyl-3-(furan-2-yl)prop-2-en-1-one |

This table illustrates potential products from the Claisen-Schmidt condensation of this compound.

Radical-Mediated Carbon-Carbon Bond Formations

The generation of radical species from this compound offers a versatile platform for the construction of new carbon-carbon bonds. The presence of the α-chloro substituent facilitates the formation of a ketyl radical intermediate, which can subsequently engage in a variety of intra- and intermolecular transformations. These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photoredox catalysis. nih.govmdpi.com

One of the primary applications of radical chemistry with α-halo ketones is in cyclization reactions. For instance, if the cyclohexyl group were appended with a tethered alkene, an intramolecular radical cyclization could be initiated. This type of reaction, often mediated by tin or silicon hydrides, can lead to the formation of bicyclic systems. mdpi.comnih.gov The regioselectivity of the cyclization is generally governed by Baldwin's rules, favoring the formation of five- or six-membered rings.

In an intermolecular context, the α-carbonyl radical generated from this compound can add to various radical acceptors, such as electron-deficient alkenes, in a Giese-type reaction. dicp.ac.cn This allows for the introduction of a variety of functionalized alkyl chains at the α-position of the ketone. Photoredox catalysis has emerged as a powerful tool for these transformations, offering mild reaction conditions and avoiding the use of toxic tin reagents. nih.gov

Reductive cross-coupling reactions represent another avenue for C-C bond formation, where the α-chloro ketone can be coupled with another electrophile in the presence of a transition-metal catalyst and a stoichiometric reductant. nih.gov This strategy allows for the formation of a C-C bond at the site of the chlorine atom, leading to more complex molecular architectures.

Table 1: Potential Radical-Mediated Carbon-Carbon Bond Forming Reactions of this compound

| Reaction Type | Reactant(s) | Reagents | Potential Product(s) |

| Intramolecular Cyclization | 2-Chloro-1-(2-allylcyclohexyl)ethan-1-one | Bu₃SnH, AIBN | Bicyclic ketone |

| Intermolecular Addition (Giese Reaction) | This compound, Methyl acrylate | fac-Ir(ppy)₃, Light | Methyl 3-(1-cyclohexyl-2-oxopropyl)propanoate |

| Reductive Cross-Coupling | This compound, Aryl halide | NiCl₂(dme), Zn, Pyridine | 2-Aryl-1-cyclohexylethan-1-one |

Reductive Transformations to Chiral Alcohols and Other Oxygenated Derivatives

The reduction of the carbonyl group in this compound is a key transformation that can lead to valuable chiral building blocks. The stereoselective reduction to form chiral 2-chloro-1-cyclohexylethan-1-ol (B7976496) is of particular interest.

Biocatalysis, specifically the use of ketoreductases (KREDs), offers a highly efficient and stereoselective method for the reduction of α-chloro ketones. youtube.com These enzymes can be selected to exhibit high enantioselectivity for the formation of either the (R)- or (S)-alcohol. For example, studies on the analogous compound 2-chloro-1-phenylethanone have shown that wild-type diketoreductases can produce the (R)-alcohol with high enantiomeric excess, while engineered variants can be used to access the (S)-enantiomer. nih.gov This approach is attractive due to its mild reaction conditions and high selectivity.

In addition to enzymatic methods, catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium or rhodium with chiral ligands, can also be employed for the stereoselective reduction of the ketone. nih.gov These methods are well-established for the reduction of a wide range of ketones and can provide access to chiral alcohols with high enantiopurity.

The resulting chiral chlorohydrins are versatile intermediates. The chlorine atom can be displaced by a variety of nucleophiles, or the chlorohydrin can be converted to an epoxide, which can then be opened stereospecifically.

Table 2: Enantioselective Reduction of this compound

| Method | Catalyst/Enzyme | Product | Expected Enantiomeric Excess (ee) |

| Biocatalytic Reduction | Ketoreductase (e.g., from Candida magnoliae) | (R)-2-Chloro-1-cyclohexylethan-1-ol | >99% |

| Biocatalytic Reduction | Engineered Ketoreductase | (S)-2-Chloro-1-cyclohexylethan-1-ol | >99% |

| Asymmetric Hydrogenation | Ru-BINAP catalyst | (R)- or (S)-2-Chloro-1-cyclohexylethan-1-ol | Up to 98% |

Stereoselective Functionalizations and Chiral Pool Applications

The chiral, non-racemic 2-chloro-1-cyclohexylethan-1-ol, obtained from the stereoselective reduction of this compound, is a valuable synthon for chiral pool synthesis. researchgate.net The term "chiral pool" refers to the use of readily available enantiopure compounds as starting materials for the synthesis of more complex chiral molecules.

The chiral chlorohydrin can be derivatized in a number of ways to generate other useful chiral building blocks. For example, treatment with a base will lead to the formation of the corresponding chiral epoxide, 1-cyclohexyl-1,2-epoxyethane. This epoxide can then undergo stereospecific ring-opening reactions with a variety of nucleophiles to introduce new functional groups with control of stereochemistry.

Alternatively, the chlorine atom can be displaced by nucleophiles in an S\textsubscript{N}2 reaction, which proceeds with inversion of configuration at the chlorine-bearing carbon. This allows for the synthesis of a range of chiral 1,2-disubstituted ethanes with high stereopurity.

The hydroxyl group can also be functionalized, for instance, by conversion to a better leaving group, to facilitate further transformations. The combination of these functionalization strategies allows for the use of 2-chloro-1-cyclohexylethan-1-ol as a versatile starting material for the synthesis of a variety of chiral targets, including pharmaceuticals, agrochemicals, and natural products. nih.gov

Table 3: Chiral Building Blocks Derived from 2-Chloro-1-cyclohexylethan-1-ol

| Starting Material | Reagent(s) | Product | Potential Applications |

| (R)-2-Chloro-1-cyclohexylethan-1-ol | NaOH | (S)-1-Cyclohexyl-1,2-epoxyethane | Synthesis of chiral amino alcohols, diols |

| (S)-2-Chloro-1-cyclohexylethan-1-ol | NaN₃ | (R)-2-Azido-1-cyclohexylethan-1-ol | Precursor to chiral amines and amino acids |

| (R)-2-Chloro-1-cyclohexylethan-1-ol | KCN | (S)-3-Cyclohexyl-3-hydroxypropanenitrile | Synthesis of chiral γ-amino acids |

Role of 2 Chloro 1 Cyclohexylethan 1 One As a Versatile Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

2-Chloro-1-cyclohexylethan-1-one, an α-haloketone, serves as a valuable building block in the synthesis of more complex organic molecules. Its reactivity, stemming from the presence of both a carbonyl group and a reactive chlorine atom on the adjacent carbon, allows for a variety of chemical transformations. This dual functionality makes it a key intermediate in constructing intricate molecular architectures.

One significant application of α-haloketones like this compound is in the synthesis of 1,2-diketones. nih.govgoogle.com These diketones are important precursors for a wide range of biologically active heterocyclic compounds, including quinoxalines, imidazoles, pyrazines, and triazines. nih.gov The synthesis can be achieved through various methods, such as the oxidation of α-haloketones. nih.gov Another approach involves reacting an α-haloketone with a carboxyl anion source, followed by a reaction with an aldehyde in the presence of an acid catalyst and water. google.com

The reactivity of the α-chloro group allows for nucleophilic substitution reactions. For instance, α-haloketones can react with various nucleophiles, such as thiocyanate, azide, cyanide, and acetate (B1210297) anions, to introduce new functional groups. researchgate.net This versatility is crucial for the stepwise construction of complex target molecules.

Furthermore, the ketone functionality can undergo reactions typical of carbonyl compounds. For example, reduction of the ketone would yield a chlorohydrin, a precursor to epoxides. The Grignard reaction is another avenue, allowing for the introduction of various alkyl or aryl groups at the carbonyl carbon.

A non-oxidative method for preparing 1,2-diketones involves transformations like the Horner-Wadsworth-Emmons reaction and the addition of Grignard reagents to Weinreb amides. nih.gov While not directly starting from this compound, this highlights the importance of 1,2-dicarbonyl compounds, which can be accessed from α-haloketones, as precursors in complex synthesis. nih.gov

Table 1: Examples of Complex Molecules Synthesized from α-Haloketone Precursors

| Precursor Type | Reaction Type | Product Class | Potential Applications |

| α-Haloketone | Oxidation | 1,2-Diketone | Synthesis of heterocycles (e.g., quinoxalines) |

| α-Haloketone | Nucleophilic Substitution | Functionalized Ketones | Introduction of diverse functional groups |

| α-Haloketone | Reaction with Carboxyl Anion & Aldehyde | 1,2-Diketone | Intermediates for pharmaceuticals and dyestuffs google.com |

Precursor to Biologically Active Compounds and Drug Discovery Scaffolds

The structural motif of this compound is a valuable starting point for the development of biologically active compounds and scaffolds for drug discovery. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening. researchgate.net

The reactivity of the α-chloro ketone moiety allows for its incorporation into larger, more complex molecules with potential therapeutic applications. For instance, multicomponent reactions (MCRs) are a powerful tool in medicinal chemistry for the rapid synthesis of diverse molecular libraries. mdpi.com α-Haloketones can be valuable components in such reactions, leading to the formation of heterocyclic compounds, a class of molecules frequently found in pharmaceuticals. For example, the reaction of 2-chloro-3-formylquinolines with active methylene (B1212753) compounds is a key step in the synthesis of quinoline-pyridine hybrids with potential antibacterial activity. mdpi.com

Furthermore, the modification of the core structure can lead to compounds with specific biological targets. For example, the synthesis of 2-alpha-chloro-1-epicalcitriol, a vitamin D3 analog, involves the opening of an epoxide ring to introduce a chlorine atom, demonstrating how the introduction of a halogen can modulate biological activity. nih.gov This analog showed different affinities for the vitamin D binding protein (DBP) and the vitamin D receptor (VDR). nih.gov

The concept of using established drug ring systems to design new molecules is a key strategy in drug discovery to increase the probability of success. nih.gov While this compound itself is a simple acyclic ketone attached to a cyclohexane (B81311) ring, the transformations it can undergo can lead to the formation of various heterocyclic and carbocyclic ring systems that are prevalent in known drugs.

Table 2: Examples of Biologically Active Scaffolds Derived from α-Haloketone Chemistry

| Scaffold Type | Synthetic Approach | Potential Biological Activity |

| Quinolines | Multicomponent Reactions | Antibacterial |

| Vitamin D3 Analogs | Epoxide Ring Opening | Modulation of Vitamin D Receptor Binding |

| Heterocycles | Condensation Reactions | Diverse therapeutic applications |

Intermediate in Agrochemical Development

This compound and structurally related α-chloroketones are significant intermediates in the synthesis of agrochemicals, particularly fungicides. The fungicidal activity often arises from the ability of the final molecule to interfere with essential biochemical pathways in fungi.

A prominent example is the use of a related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, as a key precursor in the synthesis of the broad-spectrum fungicide prothioconazole. benchchem.com Prothioconazole functions by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes, which ultimately leads to fungal cell death. benchchem.com The synthesis of this fungicide highlights the importance of the α-chloroketone moiety as a reactive handle for constructing the final triazolinthione active ingredient.

The synthesis of such agrochemicals often involves multi-step processes where the α-chloroketone is a crucial building block. The chlorine atom can be displaced by a nucleophile, such as a triazole group, which is a common feature in many azole fungicides. The ketone group can also be a site for further chemical modification to optimize the efficacy and spectrum of the resulting pesticide.

Application in the Preparation of Other Industrial Chemicals

Beyond specialized applications in pharmaceuticals and agrochemicals, the reactivity of this compound makes it a useful intermediate in the preparation of other industrial chemicals. The α-haloketone functionality is a versatile synthon that can be used to introduce the cyclohexanoylmethyl group into various molecules.

For example, nucleophilic substitution reactions can be employed to produce a wide range of derivatives. Reaction with amines can lead to α-aminoketones, which are precursors to various nitrogen-containing compounds. Similarly, reaction with thiols can yield α-thioketones, and reaction with alcohols or phenols can produce α-alkoxy or α-aryloxy ketones. These products can find use as building blocks for polymers, surfactants, or other specialty chemicals. biosynth.com

The versatility of this compound and related α-haloketones ensures their continued importance as intermediates in various sectors of the chemical industry.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 1 Cyclohexylethan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of 2-Chloro-1-cyclohexylethan-1-one, distinct signals corresponding to each unique proton environment are expected. The chloromethyl group (-COCH₂Cl) protons are anticipated to appear as a sharp singlet downfield due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. The proton on the cyclohexyl ring directly attached to the carbonyl group (C₁-H) would resonate as a multiplet, also shifted downfield because of the deshielding effect of the ketone. The remaining ten protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the typical aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂Cl | 4.2 - 4.4 | Singlet (s) | 2H |

| C₁-H (Cyclohexyl) | 2.8 - 3.1 | Multiplet (m) | 1H |

Predicted values are based on standard chemical shift tables and data from analogous structures.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and insight into their chemical nature. The most downfield signal belongs to the carbonyl carbon (C=O) due to its sp² hybridization and bond to an electronegative oxygen atom. libretexts.org The carbon of the chloromethyl group (-CH₂Cl) is also significantly deshielded. The methine carbon of the cyclohexyl ring (C-1) attached to the carbonyl is shifted downfield relative to the other ring carbons. oregonstate.edu Quaternary carbons, if present, typically show weaker signals. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 205 - 215 |

| -CH₂Cl | 45 - 50 |

| C-1 (Cyclohexyl) | 50 - 55 |

| C-2, C-6 (Cyclohexyl) | 28 - 32 |

| C-3, C-5 (Cyclohexyl) | 25 - 28 |

Predicted values are based on standard chemical shift tables and data from related compounds like 1-cyclohexylethan-1-one and 2-chlorocyclohexanone. chemicalbook.comnist.gov

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, it would primarily show correlations within the cyclohexyl ring spin system, for instance, between the C₁-H proton and the protons on the adjacent C₂ and C₆ carbons. e-bookshelf.de

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edulibretexts.org It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the proton singlet at ~4.3 ppm would correlate with the carbon signal at ~47 ppm, confirming the -CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). youtube.comustc.edu.cn Key correlations for structural confirmation would include:

A cross-peak between the chloromethyl protons (-CH₂Cl) and the carbonyl carbon (C=O).

A cross-peak between the C₁-H proton of the cyclohexyl ring and the carbonyl carbon (C=O).

Correlations from the C₁-H proton to the C₂/C₆ and C₃/C₅ carbons of the cyclohexyl ring.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound and offers clues to its structure through the analysis of fragmentation patterns.

For this compound (C₈H₁₃ClO), the molecular ion region is particularly diagnostic. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic molecular ion peak (M⁺) and an M+2 peak with a relative intensity ratio of approximately 3:1. libretexts.orglibretexts.org

The primary fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. libretexts.org

Cleavage 1: Loss of the chloromethyl radical (•CH₂Cl) to form the stable cyclohexylcarbonyl cation ([C₆H₁₁CO]⁺).

Cleavage 2: Loss of the cyclohexyl radical (•C₆H₁₁) to form the chloroacetyl cation ([COCH₂Cl]⁺).

Table 3: Predicted Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 160/162 | [C₈H₁₃ClO]⁺˙ | Molecular ion (M⁺/M+2) |

| 111 | [C₇H₁₁O]⁺ | [M - CH₂Cl]⁺ (from α-cleavage) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation (from loss of CO from fragment at m/z 111) |

| 77/79 | [C₂H₂ClO]⁺ | [M - C₆H₁₁]⁺ (from α-cleavage) |

The presence of chlorine isotopes will result in corresponding isotopic peaks for any chlorine-containing fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a very strong, sharp absorption band corresponding to the C=O stretching vibration of the aliphatic ketone, typically appearing around 1715 cm⁻¹. Other significant absorptions include the C-H stretching vibrations of the sp³-hybridized carbons just below 3000 cm⁻¹, C-H bending vibrations around 1450 cm⁻¹, and the C-Cl stretching vibration, which is expected in the fingerprint region between 800 and 600 cm⁻¹. nist.gov

Raman Spectroscopy: The Raman spectrum would provide complementary information. The C=O stretch is also observable in the Raman spectrum, although it is often weaker than in the IR. The spectrum would likely show strong signals for the C-C and C-H vibrations of the cyclohexyl ring framework.

Table 4: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Spectroscopy |

|---|---|---|

| 2980-2850 | C-H stretch (sp³) | IR, Raman |

| 1715 | C=O stretch (ketone) | IR (strong), Raman (moderate) |

| 1450 | C-H bend (CH₂) | IR, Raman |

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound possesses a chiral center at the C-1 position of the cyclohexyl ring, meaning it can exist as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques are essential for determining the absolute configuration of a chiral molecule.

Methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. researchgate.net The experimental ECD or VCD spectrum of an enantiomerically pure sample of this compound would be compared to theoretical spectra. These theoretical spectra are generated for both the R and S enantiomers using quantum chemical calculations, often employing Density Functional Theory (DFT). nih.govnih.gov A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. For this ketone, the n→π* electronic transition of the carbonyl chromophore would give rise to a characteristic Cotton effect in the ECD spectrum, which is highly sensitive to the stereochemistry of the adjacent chiral center.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic methods that measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov These techniques provide detailed information about the absolute configuration and conformational preferences of molecules in solution. rsc.org

Electronic Circular Dichroism (ECD): ECD spectroscopy probes the electronic transitions of a molecule. The resulting spectrum, a plot of the difference in absorption (Δε) versus wavelength, is highly sensitive to the spatial arrangement of chromophores and their surrounding stereogenic centers. For this compound, the primary chromophore is the carbonyl group. The n→π* electronic transition of the ketone, typically occurring around 280-300 nm, is inherently weak in absorption but is particularly sensitive to the chirality of the adjacent α-carbon. The sign and intensity of the Cotton effect associated with this transition can be directly correlated with the absolute configuration (R or S) at the stereocenter.

Due to the conformational flexibility of the cyclohexyl ring and the side chain, theoretical calculations are essential for interpreting the ECD spectrum. nih.gov Quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), are employed to predict the ECD spectra for different low-energy conformers of both the (R) and (S)-enantiomers. acs.orgresearchgate.net The calculated spectrum is then compared with the experimental spectrum to determine the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the vibrational transition range. rsc.org VCD provides a rich fingerprint of the entire molecular structure, as it is sensitive to the chirality of the molecule as a whole, not just the environment of a chromophore. nih.gov For this compound, VCD can provide detailed conformational information by probing specific vibrational modes.

The analysis of VCD spectra also heavily relies on comparison with theoretical predictions from DFT calculations. rsc.org By comparing the experimental VCD spectrum with the calculated spectra for various conformers of a chosen enantiomer, the absolute configuration can be confidently assigned.

Illustrative Data Tables:

As no experimental data for this compound is publicly available, the following tables are illustrative of the expected spectral features based on the analysis of similar α-chloroketones and cyclohexyl ketones.

Table 1: Theoretical ECD Spectral Data for Key Electronic Transitions of this compound

| Transition | Wavelength (nm) | Molar Ellipticity (Δε) | Chromophore |

| n → π | ~295 | +/- | C=O |

| π → π | ~190 | +/- | C=O |

Note: The sign of Δε is dependent on the absolute configuration (R/S) and the conformational equilibrium of the molecule.

Table 2: Representative VCD Frequencies and Anisotropy Ratios for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Anisotropy Ratio (ΔA/A) x 10⁻⁴ |

| C=O Stretch | ~1715 | +/- |

| C-H Stretch (Side Chain) | ~2960 | +/- |

| C-Cl Stretch | ~750 | +/- |

Note: The sign of the anisotropy ratio is dependent on the absolute configuration and conformation.

Exciton (B1674681) Coupled Circular Dichroism (ECCD) Applications

Exciton Coupled Circular Dichroism (ECCD) is a powerful extension of ECD used to determine the absolute configuration of molecules containing two or more interacting chromophores. nih.gov The through-space interaction (exciton coupling) of the electric transition dipole moments of these chromophores results in a characteristic bisignate (two-signed) Cotton effect in the ECD spectrum. The sign of this couplet directly indicates the chirality of the spatial arrangement of the chromophores.

Since this compound contains only one strong chromophore (the carbonyl group), it is not directly amenable to ECCD analysis. However, a derivative could be synthesized to apply this method. For instance, if the ketone were reduced to the corresponding alcohol (2-chloro-1-cyclohexylethan-1-ol), this would introduce a hydroxyl group. This alcohol could then be esterified with a chromophoric acid, such as p-bromobenzoic acid. The resulting molecule would possess two chromophores: the p-bromobenzoyl group and the chloroethyl group. While the chloroethyl group is not a strong chromophore in the same region as the benzoate (B1203000), the principle can be adapted. A more common application would involve diols where both hydroxyls are derivatized.

In a hypothetical application to a related diol, the signs of the split Cotton effects arising from the exciton coupling between the two benzoate chromophores would allow for the non-empirical determination of the absolute configuration of the stereogenic centers.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's conformation and, for chiral compounds crystallizing in a non-centrosymmetric space group, its absolute configuration.

Currently, there is no publicly available crystal structure for this compound. Should a suitable single crystal be obtained, X-ray diffraction analysis would provide invaluable information. It would reveal the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the orientation of the chloroethyl side chain in the crystalline state. This solid-state conformation could then be compared with the solution-state conformations predicted by ECD and VCD studies.

Illustrative Data Table:

The following table represents the typical parameters that would be determined from a successful X-ray crystallographic analysis of this compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Chemical Formula | C₈H₁₃ClO |

| Formula Weight | 160.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 820.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.30 |

| R-factor | < 0.05 |

Note: These values are purely illustrative and represent a plausible outcome of an X-ray diffraction experiment.

Computational Chemistry and Quantum Chemical Studies of 2 Chloro 1 Cyclohexylethan 1 One

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Quantum chemical calculations can provide detailed insights into the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other chemical species.

For an α-chloro ketone like 2-Chloro-1-cyclohexylethan-1-one, the HOMO is typically associated with the lone pairs of the oxygen atom in the carbonyl group and the chlorine atom. The LUMO is generally the π* antibonding orbital of the carbonyl group. The presence of the electron-withdrawing chlorine atom at the α-position is expected to lower the energy of the LUMO, making the carbonyl carbon more electrophilic.

In nucleophilic substitution reactions at the α-carbon, the interaction between the nucleophile's HOMO and the σ* antibonding orbital of the C-Cl bond is also significant. The presence of the adjacent carbonyl group can influence the energy and accessibility of this σ* orbital. Computational studies on similar α-halo ketones have shown that the interaction between the carbonyl π-system and the C-X (X=halogen) σ-system can lead to a lowering of the LUMO energy, enhancing reactivity towards nucleophiles. youtube.com

Table 1: Representative Frontier Molecular Orbital Energies for a Model α-Chloro Ketone

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -10.5 | Primarily located on the oxygen and chlorine lone pairs. |

| LUMO | -1.2 | Primarily the π* orbital of the C=O group. |

| LUMO+1 | +1.5 | Primarily the σ* orbital of the C-Cl bond. |

Note: The values in this table are representative and based on general principles of α-chloro ketones. Actual values for this compound would require specific calculations.

The distribution of electron density within a molecule is a key determinant of its reactivity. The polar nature of the carbon-oxygen and carbon-chlorine bonds in this compound results in a non-uniform charge distribution. The carbonyl carbon atom bears a partial positive charge, making it an electrophilic center, while the oxygen and chlorine atoms carry partial negative charges.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate various reactivity indices that quantify these effects. mdpi.com These indices, derived from the principles of conceptual DFT, help in predicting the most reactive sites in a molecule.